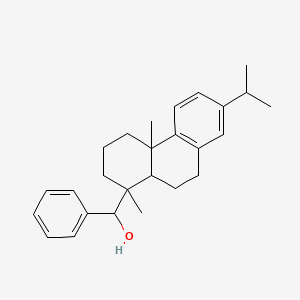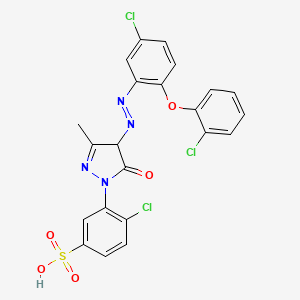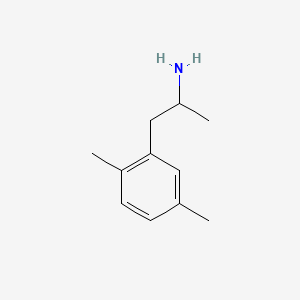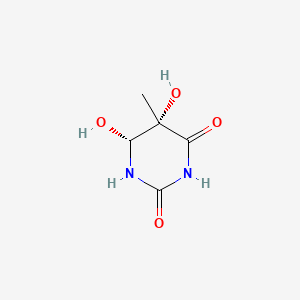
cis-5,6-Dihydroxythymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed as a result of oxidative damage to thymine, often due to ionizing radiation or reactive oxygen species. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common lesion that can block DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymine. One common method is the osmylation of thymine, which leads to the formation of both cis isomers. The reaction conditions often include the use of osmium tetroxide as the oxidizing agent, and the reaction is carried out in an aqueous solution .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key is to optimize the reaction conditions to increase yield and purity, which may involve the use of co-solvents and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: cis-5,6-Dihydroxythymine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized thymine derivatives.
Reduction: Reduction reactions can convert this compound back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide is commonly used for the initial oxidation of thymine.
Reducing Agents: Sodium borohydride and other mild reducing agents can be used for reduction reactions.
Substituting Agents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include other oxidized or reduced derivatives of thymine, as well as substituted thymine compounds .
Scientific Research Applications
cis-5,6-Dihydroxythymine has several important applications in scientific research:
DNA Damage and Repair Studies: It is used as a model compound to study the mechanisms of DNA damage and repair.
Oxidative Stress Marker: The presence of this compound in DNA is used as a marker for oxidative stress, helping researchers to study the effects of oxidative damage in various biological systems.
Mechanism of Action
The mechanism by which cis-5,6-Dihydroxythymine exerts its effects involves its incorporation into DNA, where it forms a lesion that can block DNA polymerases. This blockage occurs because the lesion distorts the DNA structure, preventing the polymerase from extending the DNA strand past the lesion site. This can lead to the termination of DNA replication and transcription, which can have significant biological consequences .
Comparison with Similar Compounds
5,6-Dihydrothymine: Another derivative of thymine that is formed by the reduction of the double bond in thymine.
5-Hydroxy-5,6-Dihydrothymidine: A related compound formed by the hydroxylation of thymine.
Comparison: cis-5,6-Dihydroxythymine is unique in its ability to form a strong block to DNA replication and transcription, which is not as pronounced in other similar compounds. This makes it particularly useful for studying the effects of DNA damage and the mechanisms of DNA repair .
Properties
CAS No. |
1124-84-1 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
InChI Key |
GUKSGXOLJNWRLZ-MVHIGOERSA-N |
Isomeric SMILES |
C[C@@]1([C@H](NC(=O)NC1=O)O)O |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


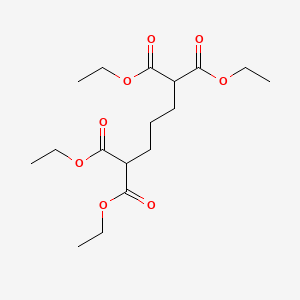
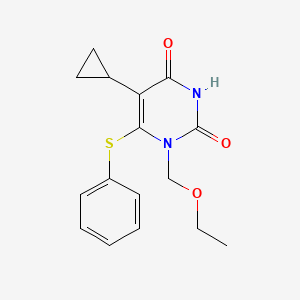
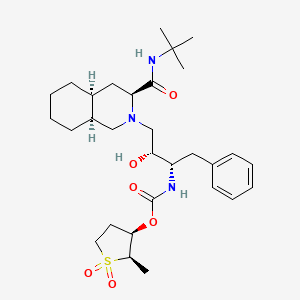
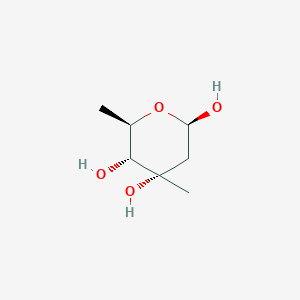
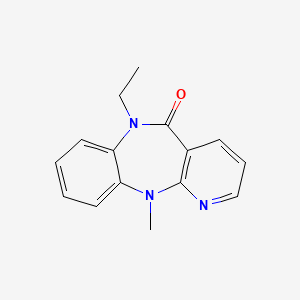
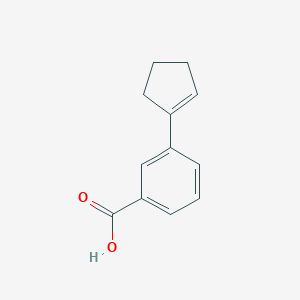
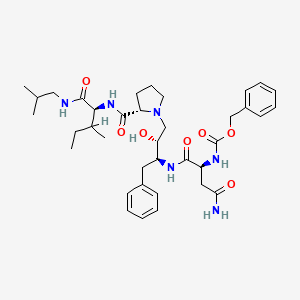
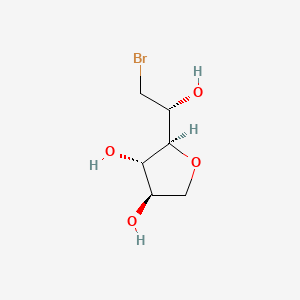
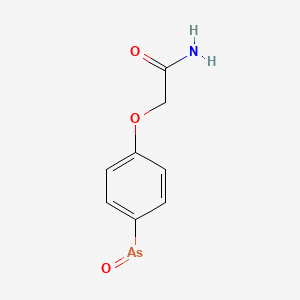
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
